5-ethyl-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
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Overview
Description
5-ethyl-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide: is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by its unique structure, which includes a benzothiophene core, an ethyl group, and a pyridinylmethyl substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzothiophene Core: This step involves the cyclization of a suitable thiophene derivative with an appropriate reagent to form the benzothiophene ring.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction, using ethyl halides under basic conditions.
Attachment of the Pyridinylmethyl Group: This step involves the reaction of the benzothiophene derivative with a pyridinylmethyl halide in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenated reagents and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, influencing their activity.
Pathways Involved: The compound may modulate signaling pathways, affecting cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- 5-ethyl-N-(3-pyridinylmethyl)-2-thiophenecarboxamide
- 5-ethyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Uniqueness
Compared to similar compounds, 5-ethyl-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide stands out due to its unique benzothiophene core and the specific arrangement of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-ethyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-2-12-5-6-15-14(8-12)9-16(21-15)17(20)19-11-13-4-3-7-18-10-13/h3-4,7,9-10,12H,2,5-6,8,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTNBRAJKCSEKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)C=C(S2)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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